2,3-Dichloro-6-nitrobenzodifluoride

Vue d'ensemble

Description

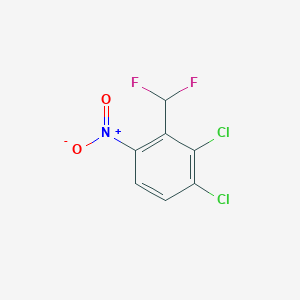

2,3-Dichloro-6-nitrobenzodifluoride is a useful research compound. Its molecular formula is C7H3Cl2F2NO2 and its molecular weight is 242 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,3-Dichloro-6-nitrobenzodifluoride (DCNB) is an organic compound that has garnered attention for its biological activity, particularly in relation to its potential applications in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of DCNB, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_6H_3Cl_2F_2N_O_2. It features two chlorine atoms and a nitro group attached to a benzene ring, which contributes to its reactivity and interaction with biological targets.

Research indicates that this compound interacts with various biological receptors and enzymes. Its structural similarity to other halogenated compounds suggests that it may engage in similar interactions with the aryl hydrocarbon receptor (AhR), which is known to mediate the toxic effects of various environmental pollutants.

- Aryl Hydrocarbon Receptor (AhR) Binding :

- Enzymatic Induction :

Biological Effects

The biological effects of this compound can be categorized into several key areas:

1. Antimicrobial Activity

DCNB has demonstrated antimicrobial properties against various bacterial strains. For instance, it has been reported to inhibit the growth of Staphylococcus species, indicating its potential use as an antibacterial agent .

2. Toxicological Implications

The compound's interaction with cellular receptors raises concerns about its toxicity:

- Neurotoxicity : Similar compounds have shown neurotoxic effects by interfering with neurotransmitter systems .

- Endocrine Disruption : Halogenated compounds are often scrutinized for their potential endocrine-disrupting capabilities due to their ability to mimic or interfere with hormone signaling pathways.

3. Environmental Impact

DCNB's moderate bioconcentration factor suggests that it can accumulate in aquatic organisms, raising concerns about its environmental persistence and potential ecological impacts .

Case Studies and Experimental Data

Several studies have investigated the biological activity of halogenated compounds similar to DCNB:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant AhR activation by DCNB analogs leading to increased expression of cytochrome P450 enzymes. |

| Study B | Reported antimicrobial efficacy against Gram-positive bacteria, supporting its potential use in clinical settings. |

| Study C | Highlighted neurotoxic effects in rodent models exposed to high concentrations of related compounds. |

Applications De Recherche Scientifique

Pesticide Intermediate

DCNB is primarily known for its role as an intermediate in the production of pesticides. It is notably used in the synthesis of Aclonifen , a herbicide effective against a variety of weeds. The compound's structure allows for modifications that enhance herbicidal properties while maintaining environmental safety standards .

Synthesis of Nitroanilines

Research has demonstrated that DCNB can be synthesized through various methods, including nitration reactions involving trichloronitrobenzenes. These methods yield high purity and yield, making DCNB a valuable precursor in creating other nitroaniline compounds .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of DCNB using a two-step process involving trichloronitrobenzene as a starting material. The results indicated that by adjusting reaction conditions (temperature and reagent ratios), the yield could exceed 98%, demonstrating the compound's potential for industrial-scale production .

Case Study 2: Agrochemical Applications

Research highlighted the effectiveness of DCNB derivatives in agricultural applications, particularly as herbicides. The studies showed that modifications to the nitroaniline structure led to enhanced herbicidal activity against resistant weed species, indicating potential for developing new agrochemicals based on DCNB .

Propriétés

IUPAC Name |

1,2-dichloro-3-(difluoromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO2/c8-3-1-2-4(12(13)14)5(6(3)9)7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOBFKRBTNYLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.